molecular formula C9H13N5O B5359897 N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINE

N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINE

Cat. No.: B5359897
M. Wt: 207.23 g/mol
InChI Key: MKYBTAQIUUEIQU-UHFFFAOYSA-N
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Description

N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINE is a complex organic compound that features both pyrazole and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINE typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole intermediates. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde to form the corresponding pyrazole derivative. This intermediate is then reacted with 4-methyl-1,2,5-oxadiazole-3-amine under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1H-pyrazol-4-amine
  • N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
  • 4-Methyl-1,2,5-oxadiazole-3-amine

Uniqueness

N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINE is unique due to its combination of pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-6-4-7(2)14(11-6)5-10-9-8(3)12-15-13-9/h4H,5H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYBTAQIUUEIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CNC2=NON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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